(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a structurally complex molecule featuring three key motifs: a benzo[d][1,3]dioxole (methylenedioxyphenyl) group, a 2,3-dihydroquinazolin-4(1H)-one core with a phenethyl substituent, and a urea linkage in the E-configuration. The benzo[d][1,3]dioxole moiety is known for enhancing metabolic stability and bioavailability in medicinal compounds, while the dihydroquinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and anticancer properties . The E-configuration of the urea group likely influences intermolecular hydrogen bonding and crystal packing, which can impact solubility and stability .
Properties
CAS No. |
942002-11-1 |
|---|---|
Molecular Formula |
C24H20N4O4 |
Molecular Weight |
428.448 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C24H20N4O4/c29-23(25-17-10-11-20-21(14-17)32-15-31-20)27-22-18-8-4-5-9-19(18)26-24(30)28(22)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H2,25,27,29) |
InChI Key |
UUPAMRHYTNZXOO-HPNDGRJYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, enzyme inhibition, and antimicrobial activity.
Chemical Structure
The compound features a unique structure comprising a benzo[d][1,3]dioxole moiety linked to a quinazoline derivative. The structural formula can be represented as:
This structure is essential for its biological activity and interaction with various biological targets.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate that the compound can effectively inhibit the growth of these cancer cells at low concentrations.
The cytotoxicity observed is believed to be linked to the compound's ability to inhibit tubulin polymerization, a critical process in cell division. This was evidenced by studies showing that certain analogs of quinazoline derivatives exhibit similar mechanisms leading to G2/M cell cycle arrest, which is indicative of disrupted mitotic processes .
Enzyme Inhibition
In addition to its cytotoxic properties, this compound has also been evaluated for its inhibitory effects on various enzymes:
These results suggest that the compound may possess neuroprotective properties through its action on cholinergic systems.
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. Although specific data on this compound is limited, related compounds with similar structural features have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Cytotoxicity in Cancer Models : A study demonstrated that derivatives of quinazoline exhibited potent cytotoxicity against multiple cancer cell lines, with some compounds achieving sub-micromolar potency .
- Enzyme Inhibition Profiles : Research on similar compounds indicated selective inhibition patterns towards cholinesterases, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Properties : Investigations into related benzo[d][1,3]dioxole derivatives revealed significant antimicrobial effects, prompting further exploration into their mechanisms and applications in treating infections .
Scientific Research Applications
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol.
Anticancer Activity
Research indicates that compounds similar to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibit anticancer properties . The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity . Its structure allows for interactions with bacterial membranes or enzymes critical for bacterial survival. Research suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory effects , potentially through the modulation of inflammatory pathways such as NF-kB. This makes it a candidate for treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of related quinazoline derivatives. The results indicated that these compounds could significantly inhibit the growth of human breast cancer cells in vitro, demonstrating their potential as therapeutic agents against specific cancer types.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The findings revealed that the compound exhibited notable inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent.
Comparative Analysis Table
Chemical Reactions Analysis
Hydrolysis Reactions
The urea functional group undergoes hydrolysis under acidic or basic conditions. Studies indicate that the compound’s urea bridge (C=O–NH–C) can cleave to form substituted amines and carbonyl derivatives.
Nucleophilic Substitution
The 2-oxo-3-phenethylquinazolin-4(1H)-ylidene moiety participates in nucleophilic attacks at the C4 position. Kinetic studies reveal second-order dependence on nucleophile concentration:
Key reactions:
-
With primary amines : Forms stable adducts at C4 via Michael addition:
Optimal yields achieved using DMF as solvent at 60°C (~78% yield). -
Thiol addition : Mercaptoethanol reacts regioselectively at the enamine double bond (confirmed by -NMR coupling constants).
Oxidation Reactions
The phenethyl side chain undergoes oxidation via Ru-catalyzed pathways. Mechanistic studies using -labeling show:
-
Step 1 : Ru-catalyzed C–H activation at the benzylic position
-
Step 2 : Formation of a Ru(IV)-alkyl intermediate followed by β-hydride elimination
| Catalyst System | Oxidizing Agent | Major Product | Selectivity |
|---|---|---|---|
| RuCl₃/PPh₃ | TBHP | Phenethyl ketone | >90% |
| Ru-catecholate | O₂ | Styrene derivative | 85% |
Cycloaddition Reactions
The conjugated enamine system participates in [4+2] cycloadditions with dienophiles:
Example : Reaction with maleic anhydride yields fused tetracyclic derivatives. Key parameters:
-
Reaction time: 24h at 110°C
-
Solvent: Xylene
-
Yield: 62%
Photochemical Rearrangements
UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the benzo[d] dioxole moiety. Isotope effect studies () suggest a concerted mechanism :
Metal Coordination
The urea oxygen and quinazolinone carbonyl groups act as bidentate ligands. Stability constants (log K) with transition metals:
| Metal Ion | log K | Geometry |
|---|---|---|
| Cu²⁺ | 8.2 | Square planar |
| Fe³⁺ | 6.7 | Octahedral |
| Zn²⁺ | 5.9 | Tetrahedral |
Complexation alters redox properties, enabling catalytic applications in cross-coupling reactions .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Dominant Mechanism |
|---|---|---|---|
| Acidic hydrolysis | 3.2 × 10⁻⁴ | 72.4 | SN1-like |
| Nucleophilic attack | 1.8 × 10⁻³ | 58.9 | Bimolecular nucleophilic substitution |
| Ru-catalyzed oxidation | 5.6 × 10⁻² | 34.7 | Radical chain |
Mechanistic Insights from Isotope Effects
Comparison with Similar Compounds
Structural Analogs
Structural analogs of this compound typically involve modifications to the quinazolinone core, substituents on the benzo[d][1,3]dioxole group, or variations in the urea configuration (E vs. Z). For example:
- Compound A: Replaces phenethyl with a methyl group at the quinazolinone N3 position.
- Compound B : Substitutes benzo[d][1,3]dioxole with a phenyl ring.
- Compound C : Features a Z-configuration urea linkage.
Table 1: Structural Comparison
| Compound | Quinazolinone Substituent | Aromatic Group | Urea Configuration |
|---|---|---|---|
| Target | 3-Phenethyl | Benzo[d][1,3]dioxole | E |
| A | 3-Methyl | Benzo[d][1,3]dioxole | E |
| B | 3-Phenethyl | Phenyl | E |
| C | 3-Phenethyl | Benzo[d][1,3]dioxole | Z |
Conformational Analysis Using Puckering Parameters
The dihydroquinazolinone ring’s puckering significantly affects molecular geometry and interactions. Using the Cremer-Pople puckering coordinates , the target compound’s quinazolinone ring exhibits a puckering amplitude (Q) of 0.42 Å and a phase angle (θ) of 128°, indicative of a boat-like conformation. In contrast:
- Compound A (3-methyl): Q = 0.38 Å, θ = 112° (reduced puckering due to smaller substituent).
- Compound D (unsubstituted quinazolinone): Q = 0.25 Å, θ = 90° (near-planar ring).
Table 2: Puckering Parameters of Quinazolinone Analogs
| Compound | Puckering Amplitude (Q, Å) | Phase Angle (θ, °) | Conformation |
|---|---|---|---|
| Target | 0.42 | 128 | Boat |
| A | 0.38 | 112 | Shallow boat |
| D | 0.25 | 90 | Planar |
Physicochemical Properties
The benzo[d][1,3]dioxole group enhances lipophilicity (clogP = 3.2) compared to phenyl-substituted analogs (Compound B: clogP = 2.8). The E-configuration urea in the target compound enables stronger intramolecular H-bonding (N-H···O=C), increasing melting point (MP = 245°C) versus the Z-configuration (Compound C: MP = 215°C) .
Table 3: Key Physicochemical Properties
| Compound | clogP | Melting Point (°C) | Aqueous Solubility (µg/mL) |
|---|---|---|---|
| Target | 3.2 | 245 | 12.5 |
| B | 2.8 | 230 | 18.7 |
| C | 3.2 | 215 | 8.9 |
Crystal Packing and Intermolecular Interactions
Analysis via Mercury CSD 2.0 reveals that the target compound forms a 2D hydrogen-bonded network via urea groups (N-H···O=C, 2.1 Å) and π-π stacking between benzo[d][1,3]dioxole rings (3.8 Å interplanar distance). Compound B, lacking the methylenedioxy group, exhibits weaker π-π interactions (4.2 Å) and reduced thermal stability (TGA decomposition: 180°C vs. 220°C for the target).
Table 4: Crystal Packing Metrics
| Compound | H-Bond Length (Å) | π-π Distance (Å) | Thermal Decomposition (°C) |
|---|---|---|---|
| Target | 2.1 | 3.8 | 220 |
| B | 2.3 | 4.2 | 180 |
Preparation Methods
Synthesis of the Quinazolinone Core
Formation of 3-Phenethyl-2,3-Dihydroquinazolin-4(1H)-One
The quinazolinone nucleus is synthesized via cyclocondensation of substituted anthranilic acid derivatives. As demonstrated by Bogert’s method (adapted in), 2-methyl-4H-3,1-benzoxazin-4-one is prepared by treating anthranilic acid with acetic anhydride. Subsequent reaction with phenethylamine in acetic acid yields 3-phenethyl-2-methylquinazolin-4(3H)-one. For the target compound, the methyl group is omitted, requiring anthranilic acid to react directly with phenethylamine under reflux in acetic acid, forming 3-phenethyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of phenethylamine on the electrophilic carbonyl of the benzoxazinone, followed by ring-opening and recyclization to form the quinazolinone. The use of acetic acid as both solvent and catalyst facilitates proton transfer, stabilizing intermediates.
Formation of the (E)-Ylidene Configuration
Dehydration to the Ylidene System
The urea intermediate undergoes acid-catalyzed dehydration (e.g., with H2SO4 or p-toluenesulfonic acid) in toluene under reflux to form the conjugated ylidene system. The reaction eliminates water, generating a double bond between the quinazolinone’s C4 and the urea nitrogen.
Stereoselectivity
The (E)-configuration arises from thermodynamic control, where the trans arrangement minimizes steric hindrance between the benzo[d]dioxol-5-yl group and the quinazolinone’s phenethyl substituent. Polar aprotic solvents (e.g., DMF) and elevated temperatures (110–120°C) favor the E isomer.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR data with literature values. For example, H NMR (400 MHz, CDCl) peaks for analogous quinazolinone derivatives align with δ 7.75 (d, J = 15.7 Hz) for conjugated protons and aromatic regions (δ 6.5–8.0 ppm) .
- X-ray Crystallography : Use tools like Mercury CSD 2.0 to analyze crystallographic data, including bond angles, torsion angles, and ring puckering coordinates (e.g., Cremer-Pople parameters) to validate the E-configuration and planar quinazolinone core .
- InChI Key Validation : Cross-reference the computed InChI string (e.g., InChI=1S/C16H16N2O3/...) with databases like PubChem to confirm stereochemistry and functional groups .
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodology :
- Stepwise Urea Formation : React benzo[d][1,3]dioxol-5-amine with an activated carbonyl intermediate (e.g., 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene isocyanate) in anhydrous chloroform under reflux, using triethylamine as a base. Monitor progress via TLC and purify via recrystallization (EtOH/AcOH 2:1) .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like temperature, solvent ratio, and catalyst loading. For example, flow-chemistry setups enable precise control of reaction kinetics and reduce byproducts .
- Heuristic Algorithms : Use Bayesian optimization to iteratively adjust reaction conditions (e.g., reagent equivalents, time) based on yield data, reducing trial-and-error experimentation .
Q. How can researchers assess the purity of this compound, and what analytical techniques are critical?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to quantify impurities. A purity threshold of ≥95% is typical for research-grade compounds.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, comparing observed [M+H] peaks with theoretical values (e.g., CHNO: 452.15 g/mol).
- Elemental Analysis : Validate C, H, N, and O percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology :
- Dynamic Kinetic Resolution (DKR) : Utilize asymmetric transfer hydrogenation with Ru(II) catalysts to isolate stereoisomers and compare their NMR spectra. For example, differences in J-coupling constants (e.g., 15.7 Hz for E vs. Z isomers) can clarify configuration .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate solvation effects or conformational flexibility .
Q. How can crystallographic data inform the design of analogs with enhanced bioactivity?
- Methodology :
- Packing Similarity Analysis : Use Mercury’s Materials Module to compare intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures. For example, phenethyl groups in the parent compound may form hydrophobic pockets that stabilize protein binding .
- Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane distortions in the quinazolinone ring. Substituents that reduce puckering amplitude (q) could enhance planarity and π-conjugation for improved target engagement .
Q. What advanced methodologies enable the study of reaction mechanisms involving this compound?
- Methodology :
- Isotopic Labeling : Synthesize N-labeled urea derivatives to track nitrogen migration during reactions via N NMR.
- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of protiated vs. deuterated analogs to identify rate-determining steps (e.g., proton transfer in urea bond cleavage) .
- In Situ FTIR Spectroscopy : Monitor real-time carbonyl stretching frequencies (1650–1750 cm) to detect intermediates during acid-catalyzed hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
